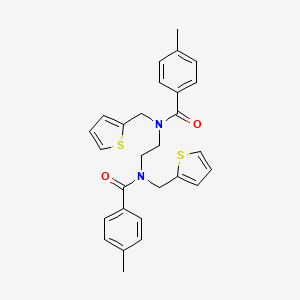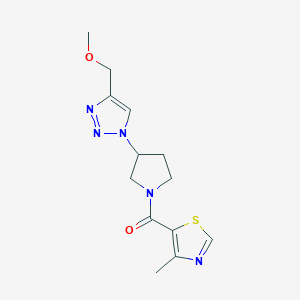![molecular formula C15H14ClNO2 B2696185 2-{(E)-[(3-chlorophenyl)imino]methyl}-6-ethoxyphenol CAS No. 386759-67-7](/img/structure/B2696185.png)
2-{(E)-[(3-chlorophenyl)imino]methyl}-6-ethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{(E)-[(3-chlorophenyl)imino]methyl}-6-ethoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C15H14ClNO2 and a molecular weight of 275.73 .
Molecular Structure Analysis
The N1—C8 bond in the title compound is the same length within standard uncertainties as those in the structures of 2-[(E)-(5-chloro-2-methylphenyl)iminomethyl]-4-methylphenol .Physical And Chemical Properties Analysis
The melting point temperature of the Schiff base was found to be 138℃, while the decomposition temperature of the Cu (II) complex was found to be 209℃ . Both the Schiff base and the corresponding Cu (II) complex were found to be soluble in some organic solvents but Cu (II) was insoluble in diethylether and n-hexane .科学的研究の応用
Synthesis and Structural Studies
- Synthesis and Characterization : The compound has been synthesized and characterized by various methods including single-crystal X-ray diffraction, FT-IR, NMR, and UV-Vis spectroscopy. It's noted for its successful synthesis and detailed characterization (Demircioğlu, 2021).
Theoretical and Experimental Investigations
- Tautomerism and Spectroscopic Properties : Investigations into the molecular structure and spectroscopic properties of related compounds, focusing on enol-keto tautomerism and spectroscopic properties using various methods such as X-ray diffraction, FT-IR, and UV–vis spectroscopy (Demircioğlu et al., 2014).
Application in Luminescence and Electrical Conductivity
- Copper(II) Complexes : Novel copper(II) complexes of tridentate ligands, including derivatives of this compound, have been synthesized. These complexes have been characterized and studied for their luminescence and electrical conductivity properties (Gonul et al., 2018).
Corrosion Inhibition
- Steel Corrosion Inhibitors : Schiff base compounds with increasing complexity, related to this compound, have been investigated as corrosion inhibitors for mild steel in acidic environments. They demonstrate substantial efficiency as mixed-type inhibitors (Küstü et al., 2007).
Optoelectronic Properties and Bioactivity
- Optoelectronic Properties and Bioactivity : Imines derived from similar compounds have been synthesized and analyzed for their optoelectronic properties and potential bioactivity. These studies involve X-ray diffraction, computational methods, and investigation into their interaction with crucial proteins of SARS-CoV-2 (Ashfaq et al., 2022).
Multinuclear Zinc(II) Complexes
- Zinc(II) Complexes Formation : Studies on the reaction of this compound with zinc(II) chloride in basic conditions, leading to the formation of multinuclear zinc(II) complexes. These complexes have been characterized and their structures determined by single-crystal X-ray diffraction analysis (Constable et al., 2012).
Schiff Base Derivatives
Properties of Schiff Base Derivatives : Schiff base derivatives of this compound have been investigated for their mesomorphic properties, phase transitions, and molecular structures using various spectroscopic methods and computational investigations (Alamro et al., 2021).
Antibacterial and Antioxidant Activities : Various Schiff base derivatives, including those similar to this compound, have been synthesized and evaluated for their antibacterial and antioxidant activities. The studies involved elemental analysis, IR, UV, NMR spectroscopy, and screening against multi-drug resistance organisms (Oloyede-Akinsulere et al., 2018).
特性
IUPAC Name |
2-[(3-chlorophenyl)iminomethyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-14-8-3-5-11(15(14)18)10-17-13-7-4-6-12(16)9-13/h3-10,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTFOWOFUYHTAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(3-chlorophenyl)imino]methyl}-6-ethoxyphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate](/img/structure/B2696102.png)
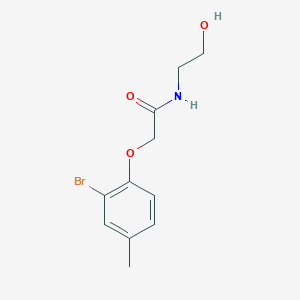

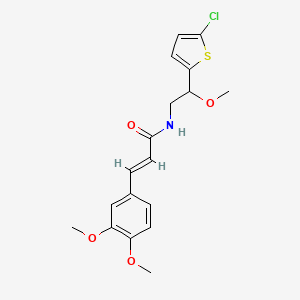
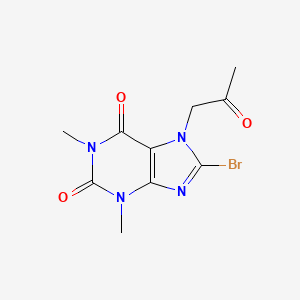
![N-(4-bromophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2696112.png)
![(5-Phenyl-1,2-oxazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2696114.png)

![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2696117.png)
![1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde](/img/structure/B2696120.png)
![N-[1-(4-methylphenyl)-2-morpholin-4-ylethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2696121.png)

